molecular formula C4H7ClN2O2 B2420951 3-Aminopyrrolidine-2,5-dione hydrochloride CAS No. 114841-52-0

3-Aminopyrrolidine-2,5-dione hydrochloride

Cat. No.: B2420951
CAS No.: 114841-52-0
M. Wt: 150.56
InChI Key: PQHCBUSTHUTKRU-UHFFFAOYSA-N
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Description

3-Aminopyrrolidine-2,5-dione hydrochloride is a chemical compound with the molecular formula C4H7ClN2O2 and a molecular weight of 150.56 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyrrolidine-2,5-dione hydrochloride typically involves the reaction of maleic anhydride with ammonia to form 3-aminopyrrolidine-2,5-dione, which is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is usually purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Aminopyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .

Mechanism of Action

The mechanism of action of 3-Aminopyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrrolidine-2,5-dione: The parent compound without the hydrochloride salt.

    3-Aminopyrrolidine-2,5-dione hydrobromide: A similar compound with a different halide salt.

    3-Aminopyrrolidine-2,5-dione sulfate: Another derivative with a sulfate salt.

Uniqueness

3-Aminopyrrolidine-2,5-dione hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a variety of applications in research and industry. Its hydrochloride salt form enhances its solubility and stability, making it more convenient for use in various experimental conditions .

Properties

IUPAC Name

3-aminopyrrolidine-2,5-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHCBUSTHUTKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114841-52-0
Record name 3-aminopyrrolidine-2,5-dione hydrochloride
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